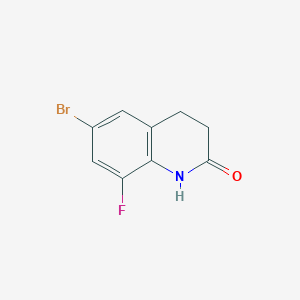
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one, also known as 6-BFQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and its ability to interact with a variety of biological targets makes it a useful tool in laboratory experiments. In
Applications De Recherche Scientifique
Synthesis Improvements
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one has been instrumental in advancing synthesis techniques in medicinal chemistry. For instance, its derivative, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized more efficiently by reducing isolation processes and increasing yield by 18%, thus enhancing the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Chemical Synthesis and Application
Efficient synthesis methods have been developed for various derivatives of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one, contributing significantly to the field of medicinal chemistry. For example, novel synthesis approaches for 1,3-Disubstituted 3,4-Dihydro-4-thioxoquinazolin-2(1H)-ones from 1-Bromo-2-fluorobenzenes have been developed (Kobayashi et al., 2011). Additionally, new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives have been synthesized from related compounds, demonstrating significant antibacterial activity (Abdel‐Wadood et al., 2014).
Biological and Antimicrobial Activities
Derivatives of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one have shown promising biological activities. For instance, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibited potent antimicrobial activity (Ansari & Khan, 2017). Moreover, compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide have been explored for their potential in identifying breast tumors in vivo, indicating their utility in medical imaging and cancer research (Rowland et al., 2006).
Advanced Synthesis Techniques
Innovative synthesis techniques involving 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one have been developed to produce various functionalized quinolines. These techniques include cobalt salt-catalyzed carbocyclization reactions and methods for creating 4-halogenated 3-fluoroquinolines, crucial for antibiotic synthesis (Cheng et al., 2017; Flagstad et al., 2014).
Propriétés
IUPAC Name |
6-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNRAZIYBSYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

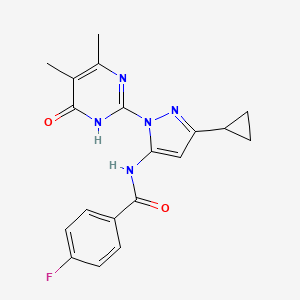
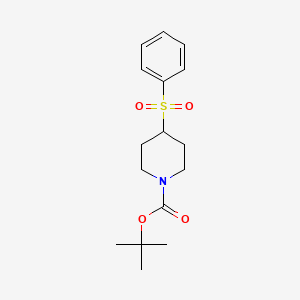
![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)
![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)
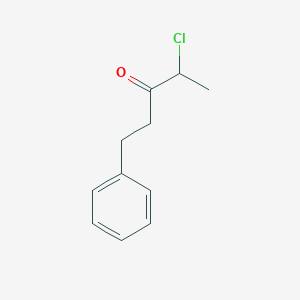
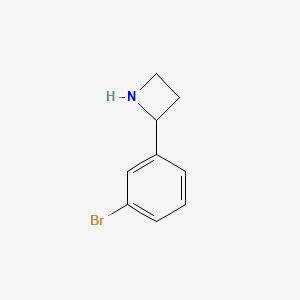
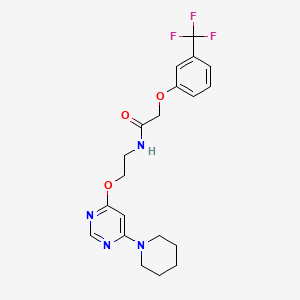
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
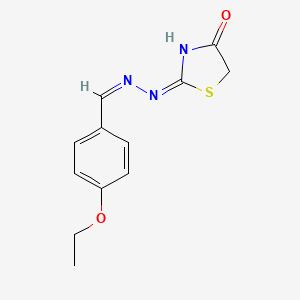
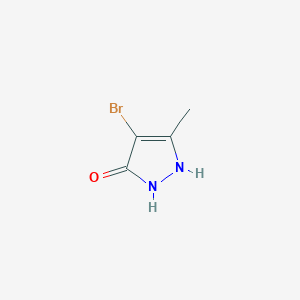
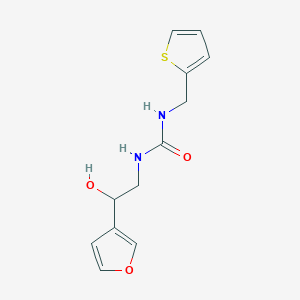
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)